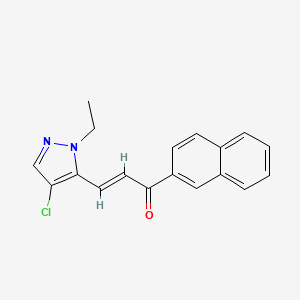![molecular formula C20H18BrN5O5 B14928132 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14928132.png)
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and dimethyl group, a nitrofuran moiety, and a benzohydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in biological systems. The pyrazole ring and benzohydrazide linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZONITRILE: Lacks the nitrofuran and benzohydrazide moieties.
4-BROMO-1H-PYRAZOLE: A simpler structure with only the pyrazole ring and bromo group.
N’~1~-(3-(5-NITRO-2-FURYL)-2-PROPENOYL)BENZOHYDRAZIDE: Contains the nitrofuran and benzohydrazide moieties but lacks the pyrazole ring
Uniqueness
The uniqueness of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrazole ring, nitrofuran moiety, and benzohydrazide linkage in a single molecule makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C20H18BrN5O5 |
|---|---|
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N'-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C20H18BrN5O5/c1-12-19(21)13(2)25(24-12)11-14-3-5-15(6-4-14)20(28)23-22-17(27)9-7-16-8-10-18(31-16)26(29)30/h3-10H,11H2,1-2H3,(H,22,27)(H,23,28)/b9-7+ |
Clave InChI |
DUAVRFKGNOQGKT-VQHVLOKHSA-N |
SMILES isomérico |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])C)Br |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-])C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B14928054.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14928055.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14928063.png)
![8,9-dimethyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928066.png)


![1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928088.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14928092.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14928099.png)
![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
![2-(1-methyl-1H-pyrazol-4-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B14928117.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928119.png)

![Methyl 4-{[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy}benzoate](/img/structure/B14928134.png)
